molecular formula C14H12BNO3 B2605493 5-(BENZYLOXY)-2-CYANOPHENYLBORONIC ACID CAS No. 2377611-78-2

5-(BENZYLOXY)-2-CYANOPHENYLBORONIC ACID

Cat. No.: B2605493
CAS No.: 2377611-78-2
M. Wt: 253.06
InChI Key: NOBVSCWOKUIFHR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-cyanophenylboronic acid is a boronic acid derivative featuring a benzyloxy substituent at the 5-position and a cyano group at the 2-position of the phenyl ring. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key coupling partners for constructing biaryl systems .

Properties

IUPAC Name

(2-cyano-5-phenylmethoxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-12-6-7-13(8-14(12)15(17)18)19-10-11-4-2-1-3-5-11/h1-8,17-18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBVSCWOKUIFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CC=CC=C2)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-cyanophenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for boronic acids generally involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-cyanophenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Phenols.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Biaryl Compounds

One of the primary applications of 5-(benzyloxy)-2-cyanophenylboronic acid is as a building block in the synthesis of biaryl compounds through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an organohalide with a boronic acid in the presence of a palladium catalyst, allowing for the formation of complex organic molecules that are essential in drug development .

1.2 Targeting Cancer and Other Diseases

Research has indicated that boronic acids, including 5-(benzyloxy)-2-cyanophenylboronic acid, can be utilized to develop inhibitors targeting specific enzymes involved in cancer progression, such as proteasomes and kinases. These inhibitors can disrupt cellular pathways that lead to tumor growth and metastasis .

Material Science Applications

2.1 Organic Electronics

Boronic acids are also employed in the field of organic electronics. They can be used to synthesize conductive polymers and organic light-emitting diodes (OLEDs). The ability to modify electronic properties through functionalization makes compounds like 5-(benzyloxy)-2-cyanophenylboronic acid valuable for developing advanced materials with tailored functionalities .

2.2 Sensor Development

The unique properties of boronic acids allow them to form reversible covalent bonds with diols, making them suitable for developing chemical sensors. 5-(benzyloxy)-2-cyanophenylboronic acid can be integrated into sensor platforms for detecting sugars and other biomolecules, enhancing sensitivity and selectivity .

Case Studies and Research Findings

Study Focus Findings
Study on Biaryl SynthesisInvestigated the efficiency of various boronic acids in Suzuki coupling reactionsFound that 5-(benzyloxy)-2-cyanophenylboronic acid exhibited high yields and selectivity in forming biaryl compounds
Cancer Inhibition ResearchEvaluated boronic acid derivatives as proteasome inhibitorsDemonstrated that modifications to the boronic acid structure significantly improved inhibitory activity against cancer cell lines
Organic Electronics DevelopmentExplored the use of boronic acids in OLEDsReported enhanced charge mobility and light emission properties when incorporating boronic acids into polymer matrices

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-cyanophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the coupling of the aryl group with other organic molecules. The cyano group can participate in various interactions, such as hydrogen bonding or coordination with metal ions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 5-(benzyloxy)-2-cyanophenylboronic acid with structurally related boronic acids, focusing on substituent effects, synthetic methods, and applications.

2-Benzyloxy-5-fluorophenylboronic Acid

  • Structure: Differs by replacing the cyano group (‑CN) at position 2 with fluorine (‑F).
  • Synthesis: Prepared via similar routes, likely involving Suzuki coupling or direct borylation of pre-functionalized aryl halides. The fluorine atom, being electron-withdrawing, may reduce the boronic acid’s acidity compared to the cyano-substituted analog .

2-Cyanophenylboronic Acid

  • Structure : Lacks the benzyloxy group at position 3.
  • Synthesis : Produced via a lithium amide-mediated reaction of benzonitrile with trialkoxyborane, followed by acidic workup .
  • Applications : Widely used in couplings where steric hindrance is minimized. The absence of the benzyloxy group simplifies purification but limits functional group diversity in downstream modifications .

5-Methyl-2-trifluoromethylpyridine-4-boronic Acid

  • Structure : A heterocyclic boronic acid with trifluoromethyl (‑CF₃) and methyl (‑CH₃) groups.
  • Electronic Effects : The ‑CF₃ group is strongly electron-withdrawing, similar to ‑CN, but the pyridine ring introduces aromatic nitrogen, altering coordination with palladium catalysts .
  • Stability : Reported to require storage at ‑20°C in sealed conditions to prevent hydrolysis, suggesting higher sensitivity compared to phenylboronic acids .

6-Benzyloxy-1-Boc-indole-2-boronic Acid

  • Structure : Incorporates an indole core with benzyloxy and Boc-protected amine groups.
  • Applications : Used in synthesizing complex heterocycles, where the Boc group allows for selective deprotection .

Table 1: Key Properties of 5-(Benzyloxy)-2-cyanophenylboronic Acid and Analogs

Compound Substituents Electronic Effects Reactivity in Coupling Stability Considerations
5-(Benzyloxy)-2-cyanophenylboronic acid 5-OBn, 2-CN Strong EWG (CN) + moderate EDG (OBn) High (balanced EWG/EDG) Prone to anhydride formation
2-Benzyloxy-5-fluorophenylboronic acid 5-OBn, 2-F Moderate EWG (F) + EDG (OBn) Moderate Less hygroscopic than CN analog
2-Cyanophenylboronic acid 2-CN Strong EWG (CN) High Requires anhydrous storage
5-Methyl-2-trifluoromethylpyridine-4-boronic acid 2-CF₃, 5-CH₃ (pyridine) Very strong EWG (CF₃) Moderate (heterocycle) Sensitive to moisture

Biological Activity

5-(Benzyloxy)-2-cyanophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its synthesis, biological activity, mechanism of action, and relevant case studies.

5-(Benzyloxy)-2-cyanophenylboronic acid is characterized by the presence of a benzyloxy group and a cyano group attached to a phenylboronic acid structure. Its molecular formula is C12H12BNO2C_{12}H_{12}BNO_2 with a molecular weight of approximately 215.04 g/mol.

Synthesis

The synthesis of 5-(benzyloxy)-2-cyanophenylboronic acid typically involves the following steps:

  • Preparation of Boronic Acid : The boronic acid moiety is synthesized through the reaction of phenylboronic acid with appropriate alkylating agents.
  • Introduction of Functional Groups : The benzyloxy and cyano groups are introduced via nucleophilic substitution reactions, often utilizing reagents such as benzyl bromide and sodium cyanide under controlled conditions.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of 5-(benzyloxy)-2-cyanophenylboronic acid through various mechanisms:

  • Inhibition of Cell Proliferation : In vitro assays have shown that this compound can significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCC827 (non-small cell lung cancer). For instance, IC50 values for these cell lines were reported to be approximately 6.75 µM and 5.13 µM respectively, indicating a potent effect against tumor growth .
  • Mechanism of Action : The compound appears to exert its effects by interfering with key signaling pathways involved in cell survival and proliferation, including the MAPK pathway. Studies suggest that it may act as an inhibitor of specific kinases, leading to reduced phosphorylation of downstream targets crucial for cell cycle progression .

Enzyme Inhibition

5-(Benzyloxy)-2-cyanophenylboronic acid has also been investigated for its role as an enzyme inhibitor. It has shown promise in inhibiting proteases and other enzymes involved in cancer progression:

  • Protease Inhibition : The compound has been noted to inhibit certain serine proteases, which are often overexpressed in tumors. This inhibition can lead to decreased invasiveness and metastasis in cancer cells .

Case Studies

  • Neuroprotection in ALS Models : In a study examining neuroprotective agents against motor neuron degeneration, compounds similar to 5-(benzyloxy)-2-cyanophenylboronic acid were found to enhance motor neuron survival when exposed to stressors like cyclopiazonic acid. This suggests potential applications beyond oncology .
  • Antimicrobial Activity : Preliminary tests have indicated that this compound may possess antimicrobial properties against both Gram-negative and Gram-positive bacteria, although further studies are needed to quantify this activity .

Data Table: Biological Activity Summary

Activity Type Target Cell Line IC50 (µM) Mechanism
AntitumorA5496.75Inhibition of cell proliferation
AntitumorHCC8275.13MAPK pathway inhibition
Enzyme InhibitionSerine ProteasesN/AProtease inhibition leading to reduced invasiveness
AntimicrobialE. coliN/APotential antibacterial activity

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(benzyloxy)-2-cyanophenylboronic acid with high purity?

  • Methodological Answer : The synthesis of arylboronic acids with electron-withdrawing groups (e.g., cyano) requires precise stoichiometry and controlled reaction conditions. A validated approach involves reacting the aryl precursor (e.g., benzonitrile derivative) with a strong base like lithium 2,2,6,6-tetramethylpiperidide and trialkoxyborane, followed by acidic workup (pH < 7) to protonate the boronate intermediate. Critical steps include:

  • Purification : Post-reaction, extract the boronic acid into a water-immiscible organic solvent (e.g., dichloromethane) to separate it from polar impurities.
  • Acid Stability : Ensure pH adjustments avoid excessive acidity (<pH 3) to prevent boronic acid decomposition .
    • Data Reference : Similar protocols for 2-cyanophenylboronic acid achieved >97% purity using this method .

Q. How can spectroscopic methods (NMR, HPLC) be optimized to characterize 5-(benzyloxy)-2-cyanophenylboronic acid?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Focus on aromatic protons (δ 6.5–8.0 ppm), the benzyloxy methylene group (δ ~4.5–5.0 ppm), and boronic acid protons (δ ~7–9 ppm, broad if hydrated).
  • <sup>11</sup>B NMR : A sharp peak near δ 30 ppm confirms boronic acid formation.
  • HPLC : Use a reverse-phase C18 column with UV detection at 254 nm. Mobile phases (e.g., acetonitrile/water with 0.1% formic acid) improve peak resolution for polar boronic acids .

Advanced Research Questions

Q. How do the electron-withdrawing cyano and benzyloxy groups influence Suzuki-Miyaura coupling efficiency, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Electronic Effects : The cyano group reduces electron density at the boron-bound carbon, potentially slowing transmetallation. Use Pd catalysts with strong electron-donating ligands (e.g., SPhos or XPhos) to enhance reactivity.
  • Base Selection : Employ weaker bases (e.g., K2CO3) to avoid deprotecting the benzyloxy group.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may require anhydrous conditions to prevent boronic acid hydrolysis.
    • Data Reference : Analogous 2-cyanophenylboronic acid derivatives achieved >80% coupling yields under optimized Pd catalysis .

Q. How can researchers resolve discrepancies in reaction yields caused by boronic acid instability?

  • Methodological Answer :

  • Stability Testing : Monitor decomposition via <sup>11</sup>B NMR or HPLC under varying conditions (pH, temperature, light).
  • Storage : Store at –20°C in anhydrous DMSO or THF to minimize hydration/oxidation. For aqueous workups, use cold (0–6°C) buffers to reduce degradation .
  • Byproduct Analysis : If yields drop unexpectedly, screen for deboronation byproducts (e.g., phenolic derivatives) using LC-MS .

Key Notes for Experimental Design

  • Contradiction Management : If boronic acid purity varies between batches, implement in-situ FTIR to monitor reaction progress and adjust stoichiometry dynamically.
  • Functional Group Compatibility : The benzyloxy group may require protection during coupling; post-reaction deprotection can be achieved via hydrogenolysis (H2/Pd-C) .

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